molecular formula C10H16N6 B7009844 N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B7009844
M. Wt: 220.27 g/mol
InChI Key: HFLLPTQTRDBNNI-UHFFFAOYSA-N
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Description

N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is a compound that features both triazole and pyrazole moieties

Properties

IUPAC Name

N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-3-16-14-7-10(15-16)6-11-8(2)9-4-12-13-5-9/h4-5,7-8,11H,3,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLLPTQTRDBNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CNC(C)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-thienylmethyl)ethanamine
  • N-ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
  • N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride

Uniqueness

N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these heterocyclic structures .

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